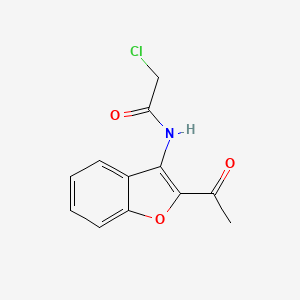

![molecular formula C22H20ClN3O2S2 B2522339 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide CAS No. 687563-61-7](/img/structure/B2522339.png)

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

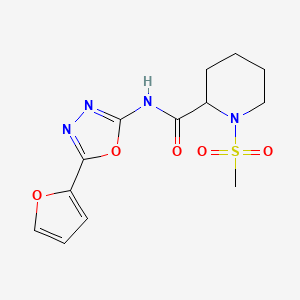

The compound “2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide” has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to a 4-chlorophenyl group and a 3,5-dimethylphenyl group . The compound has a linear formula of C26H24ClN3O2S2 and a molecular weight of 510.081 .

Applications De Recherche Scientifique

Antitumor Activity

The compound EU-0022180 has shown promising antitumor activity. Researchers have discovered that new pyrazolo[3,4-d]pyrimidine SRC kinase inhibitors, including EU-0022180, exert a significant cytotoxic effect on Burkitt lymphoma (BL) cell lines . BL is a highly aggressive B-cell neoplasm, and although intensive polychemotherapy regimens have been effective, they come with significant toxicities. EU-0022180 inhibits the tyrosine kinase SRC, which represents a potential therapeutic target for BL. Notably, EU-0022180 is more effective than the well-known SRC inhibitor pp2 in BL cells. Additionally, combining EU-0022180 with a small-molecule inhibitor of Wee1 enhances its efficacy, suggesting a safe and efficient treatment strategy for BL .

Precursor for Fused Pyrimidine Hybrids

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, a precursor derived from EU-0022180, has been utilized in the one-pot three-component synthesis of related fused pyrimidine hybrids . These hybrids may have diverse applications, including drug discovery and material science.

Antileishmanial Efficacy

Researchers have synthesized uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives using a post-Ugi modification strategy. These derivatives, related to EU-0022180, were evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . VL is a parasitic disease caused by Leishmania species, and finding effective treatments is crucial. The derivatives’ antileishmanial activity suggests potential therapeutic applications.

Orientations Futures

Mécanisme D'action

Target of Action

Similar thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been reported to exhibit high photodynamic efficacy against cancer cells , suggesting potential targets within cancerous cells.

Mode of Action

Thieno[3,2-d]pyrimidin-4(3h)-one derivatives have been shown to efficiently populate the long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound may act as a photosensitizer, initiating a photochemical reaction that produces reactive oxygen species, which can cause damage to cellular components.

Biochemical Pathways

Singlet oxygen can react with various biological molecules, including lipids, proteins, and nucleic acids, leading to cellular damage and apoptosis .

Pharmacokinetics

The compound’s potential as a photosensitizer suggests that it may need to be absorbed and distributed to the target cells to exert its effect .

Result of Action

The generation of singlet oxygen and the potential damage to cellular components suggest that it may lead to cell death, particularly in cancer cells .

Action Environment

Environmental factors such as light exposure and oxygen levels could potentially influence the compound’s action, efficacy, and stability. As a potential photosensitizer, the compound’s activity may be dependent on light exposure. Additionally, the generation of singlet oxygen suggests that oxygen levels could also influence its efficacy .

Propriétés

IUPAC Name |

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S2/c1-13-9-14(2)11-16(10-13)24-19(27)12-30-22-25-18-7-8-29-20(18)21(28)26(22)17-5-3-15(23)4-6-17/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTQGEVSZKZDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B2522256.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2522266.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2522275.png)

![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)